molecular formula C10H16O2 B14721181 1-Ethenylcyclohexyl acetate CAS No. 6318-49-6

1-Ethenylcyclohexyl acetate

Cat. No.: B14721181
CAS No.: 6318-49-6
M. Wt: 168.23 g/mol
InChI Key: TZFHYNNRLBUTKS-UHFFFAOYSA-N
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Description

1-Ethenylcyclohexyl acetate (IUPAC name: (1-ethenylcyclohexyl) acetate) is a cyclohexane derivative functionalized with an ethenyl (vinyl) group and an acetate ester. The compound’s structure combines the steric effects of a cyclohexyl ring with the reactivity of an ethenyl group, which may influence its solubility, stability, and applications in polymer chemistry or fragrances .

Properties

CAS No.

6318-49-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1-ethenylcyclohexyl) acetate

InChI

InChI=1S/C10H16O2/c1-3-10(12-9(2)11)7-5-4-6-8-10/h3H,1,4-8H2,2H3

InChI Key

TZFHYNNRLBUTKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCCC1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenylcyclohexyl acetate can be synthesized through the esterification of 1-ethynylcyclohexanol with acetic acid. The reaction typically involves heating the alcohol and acid in the presence of a mineral acid catalyst, such as concentrated sulfuric acid . The reaction is both slow and reversible, requiring careful control of reaction conditions to achieve a high yield.

Industrial Production Methods: In industrial settings, the production of 1-ethynylcyclohexyl acetate may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and reaction engineering techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylcyclohexyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 1-Ethynylcyclohexanol and acetic acid.

    Reduction: 1-Ethynylcyclohexanol.

    Substitution: Various substituted cyclohexyl derivatives.

Mechanism of Action

The mechanism of action of 1-ethynylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release 1-ethynylcyclohexanol, which may exert biological effects through its interaction with enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Cyclohexyl Acetates

1-Methylcyclohexyl Acetate
  • Molecular Formula : C₉H₁₆O₂
  • Molecular Weight : 156.225 g/mol
  • Substituents : Methyl group at the 1-position of cyclohexane.
  • Properties : Lower polarity compared to 1-ethenyl derivatives due to the absence of a π-bond. Likely used as a solvent or intermediate in organic synthesis .
1-Acetylcyclohexyl Acetate
  • Molecular Formula : C₁₀H₁₆O₃
  • Molecular Weight : 184.23 g/mol
  • Substituents : Acetyl and acetate groups on the cyclohexane ring.
  • Properties : Enhanced electrophilicity due to the acetyl group, making it reactive in condensation reactions. Applications may include pharmaceutical intermediates .
Key Structural Differences :
  • 1-Methylcyclohexyl Acetate : Methyl group increases hydrophobicity.
  • 1-Acetylcyclohexyl Acetate : Dual ester functionality enhances reactivity .

Functional Group Analogs: Other Acetates

Hexyl Acetate
  • Molecular Formula : C₈H₁₆O₂
  • Molecular Weight : 144.21 g/mol
  • Structure : Straight-chain acetate.
  • Applications : Widely used as a solvent in coatings, adhesives, and fragrances due to its fruity odor. Requires careful handling due to flammability and mild toxicity .
Phenyl Ethyl Acetate
  • Molecular Formula : C₁₀H₁₂O₂
  • Molecular Weight : 164.20 g/mol
  • Structure : Aromatic ring with an ethyl acetate group.
  • Applications: Key component in perfumes and flavorings, leveraging its floral scent.
2-Ethoxyethyl Acetate
  • Molecular Formula : C₆H₁₂O₃
  • Molecular Weight : 132.16 g/mol
  • Structure : Ether-linked acetate.
  • Applications : High-boiling solvent in paints and inks. Classified as hazardous due to reproductive toxicity risks .

Physicochemical and Application Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
1-Ethenylcyclohexyl acetate C₁₀H₁₄O₂ 166.22 (estimated) Ethenyl, acetate Polymers, specialty chemicals
1-Methylcyclohexyl acetate C₉H₁₆O₂ 156.225 Methyl, acetate Solvents, intermediates
Hexyl acetate C₈H₁₆O₂ 144.21 Hexyl, acetate Coatings, fragrances
Phenyl ethyl acetate C₁₀H₁₂O₂ 164.20 Phenyl, ethyl acetate Perfumes, flavors

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